4-(5-叔丁基-1,2,4-噁二唑-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

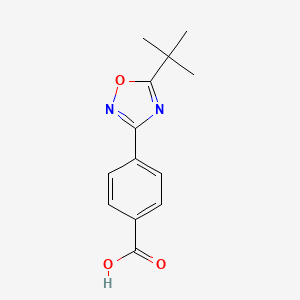

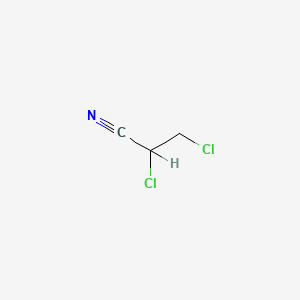

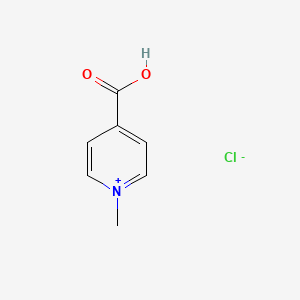

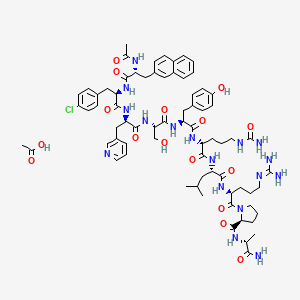

“4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . This compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .

Synthesis Analysis

The synthesis of this compound has been reported by Maftei C. V. et al . They started from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and synthesized the compound in two steps by isolating the intermediates .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers .科学研究应用

抗肿瘤活性:一项研究合成了含有1,2,4-噁二唑环的类似于4-(5-叔丁基-1,2,4-噁二唑-3-基)苯甲酸的类似物,并对它们进行了抗肿瘤活性测试。这些类似物在体外对11种细胞系显示出强大的抗肿瘤特性 (Maftei et al., 2013)。

化学传感:一项研究报道了使用一种结构类似于4-(5-叔丁基-1,2,4-噁二唑-3-基)苯甲酸的化合物开发出用于检测氰化物和汞离子的荧光传感器 (Emandi et al., 2018)。

聚合物合成:关于基于双(醚苯甲酸)的聚肼和聚(酰胺-肼)的合成研究发现,这些聚合物与4-(5-叔丁基-1,2,4-噁二唑-3-基)苯甲酸结构相关,可用于制备各种用途的无定形和可溶性聚合物 (Hsiao et al., 1999)。

合成方法开发:一项研究开发了一种有效的合成方法,用于合成与4-(5-叔丁基-1,2,4-噁二唑-3-基)苯甲酸密切相关的2-(5-氧代-4,5-二氢-1,2,4-噁二唑-3-基)苯甲酸,该方法有潜力用于制备相关化合物 (Tkachuk et al., 2020)。

电致磷光中间体:另一项研究合成了一种与4-(5-叔丁基-1,2,4-噁二唑-3-基)苯甲酸结构相关的化合物,用作电致磷光中间体 (Kong-qiang, 2005)。

抗氧化活性:一项研究合成了含有1,2,4-噁二唑的化合物,并评估了它们的抗氧化性能。这些化合物显示出显著的自由基清除能力 (Shakir et al., 2014)。

晶体结构测定:一项研究利用NMR粉末晶体学确定了一个与4-(5-叔丁基-1,2,4-噁二唑-3-基)苯甲酸结构类似的大型药物分子的晶体结构 (Baias et al., 2013)。

缓蚀作用:关于含有叔丁基苄基基团的分子的研究,类似于4-(5-叔丁基-1,2,4-噁二唑-3-基)苯甲酸,发现在酸性介质中对轻钢的缓蚀作用 (Chaitra et al., 2018)。

未来方向

生化分析

Biochemical Properties

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of the oxadiazole ring to the active site of the enzyme, preventing substrate access. Additionally, 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can interact with transport proteins, affecting the transport of molecules across cell membranes .

Cellular Effects

The effects of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death). By modulating these pathways, the compound can induce apoptosis in cancer cells, making it a potential antitumor agent . Furthermore, 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid affects gene expression, leading to changes in the production of proteins involved in cell cycle regulation and metabolism .

Molecular Mechanism

At the molecular level, 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, altering their structure and function. This binding can inhibit the replication of genetic material, thereby preventing cell proliferation . Additionally, the compound can act as an enzyme inhibitor, blocking the activity of enzymes crucial for cell survival and growth . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, particularly in cancer cells . These findings underscore the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, such as liver and kidney damage . These observations highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in these processes, converting the compound into more water-soluble forms for excretion . The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand these pathways for therapeutic applications.

Transport and Distribution

Within cells and tissues, 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is transported and distributed through various mechanisms. It interacts with transport proteins, facilitating its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its effects . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid significantly influences its activity. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . This localization is crucial for its function, as it allows the compound to modulate key cellular processes effectively.

属性

IUPAC Name |

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIYSPGKWLJPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)